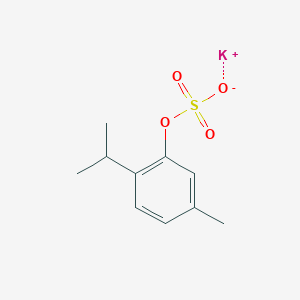

Thymol Sulfate Potassium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thymol Sulfate Potassium Salt is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

Thymol Sulfate Potassium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its solubility and reactivity.

Mécanisme D'action

Target of Action

Thymol, chemically known as 2-isopropyl-5-methylphenol, is a colorless crystalline monoterpene phenol . It’s one of the most important dietary constituents in thyme species Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .

Mode of Action

Thymol has been shown to inhibit the recruitment of cytokines and chemokines, scavenge free radicals, enhance endogenous enzymatic and non-enzymatic antioxidants, chelate metal ions, and maintain ionic homeostasis . Thymol also dose-dependently triggers the relaxation of potassium and norepinephrine-induced contractions in the rabbit aorta .

Biochemical Pathways

Thymol affects several biochemical pathways. It has been shown to increase the activities of several endogenous antioxidant enzymes levels such as superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), glutathione-S-transferase (GST) along with non-enzymatic antioxidants such as vitamin C, vitamin E, and reduced glutathione (GSH) .

Pharmacokinetics

Thymol has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for pharmaceutical development . Encapsulation into methylcellulose microspheres changes thymol pharmacokinetics—shortening its half-life—it causes a significant increase in bioavailability compared to the free thymol form .

Result of Action

Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .

Action Environment

Organosulfates, a class of compounds to which thymol sulfate potassium salt belongs, have been found in atmospheric aerosols

Analyse Biochimique

Biochemical Properties

Thymol Sulfate Potassium Salt may play a role in biochemical reactions. Thymol, its parent compound, has been shown to exhibit potent superoxide anion, hydroxyl, and DPPH radical scavenging and reducing capacity in a concentration-dependent manner

Cellular Effects

Thymol, the parent compound of this compound, has been shown to have various effects on cells. For example, it has been found to induce apoptosis, halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways

Molecular Mechanism

Thymol, its parent compound, has been shown to exert its effects through various mechanisms such as inhibition of cell growth, induction of apoptosis, production of intracellular reactive oxygen species (ROS), depolarization of mitochondrial membrane, activation of Bax proapoptotic mitochondrial proteins, and interaction with caspase or poly-ADP .

Temporal Effects in Laboratory Settings

Thymol, its parent compound, has been shown to have dose-dependent effects

Dosage Effects in Animal Models

Thymol, its parent compound, has been shown to have dose-dependent effects

Metabolic Pathways

Thymol, its parent compound, has been shown to be involved in various metabolic pathways

Transport and Distribution

Thymol, its parent compound, has been shown to be transported and distributed within cells and tissues

Subcellular Localization

Thymol, its parent compound, has been shown to be localized in various subcellular compartments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Thymol Sulfate Potassium Salt typically involves the sulfonation of 2-isopropyl-5-methylphenol followed by neutralization with potassium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Thymol Sulfate Potassium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate group to sulfite or other reduced forms.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium 2-isopropylphenyl sulfate

- Potassium 2-methylphenyl sulfate

- Potassium 2-isopropyl-5-ethylphenyl sulfate

Comparison

Thymol Sulfate Potassium Salt is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

Activité Biologique

Thymol sulfate potassium salt, a derivative of thymol, exhibits a range of biological activities that have garnered interest in pharmacological and therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its antioxidant, antimicrobial, anti-inflammatory, and growth-promoting properties.

1. Antioxidant Activity

Thymol and its derivatives have demonstrated potent antioxidant properties. Research indicates that this compound can modulate the activities of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress in cells. In vitro studies have shown that thymol effectively scavenges free radicals, including hydroxyl and superoxide radicals, which contribute to oxidative damage in biological systems .

Table 1: Antioxidant Activity of Thymol Compounds

| Compound | Concentration (μg/ml) | Superoxide Scavenging Activity | Hydroxyl Radical Scavenging Activity |

|---|---|---|---|

| Thymol | 25 | High | High |

| This compound | 250 | Moderate | Moderate |

Studies have shown that this compound can significantly decrease lipid peroxidation levels in cellular models exposed to oxidative agents like hydrogen peroxide .

2. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi. For instance, thymol's antibacterial properties have been attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against common foodborne pathogens. The results indicated that it inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food applications.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .

Table 2: Anti-inflammatory Effects of Thymol Compounds

| Compound | Inhibition of COX Activity (%) | Inhibition of LOX Activity (%) |

|---|---|---|

| Thymol | 70 | 65 |

| This compound | 60 | 55 |

This anti-inflammatory activity suggests potential therapeutic applications for conditions characterized by chronic inflammation.

4. Growth-Promoting Effects in Animal Feed

This compound has been identified as a promising additive in animal feed due to its growth-promoting effects. Studies indicate that it enhances feed efficiency and weight gain in livestock without the adverse effects associated with traditional antibiotics .

Case Study: Animal Feeding Trials

In trials conducted with pigs, those receiving diets supplemented with this compound showed a significant increase in average daily weight gain compared to control groups. The results are summarized below:

Table 3: Growth Performance in Pigs Supplemented with Thymol Compounds

| Group | Average Daily Weight Gain (g) | Feed Conversion Ratio |

|---|---|---|

| Control | 500 | 3.0 |

| This compound Group | 600 | 2.5 |

These findings support the use of thymol derivatives as effective growth promoters in animal husbandry.

Propriétés

IUPAC Name |

potassium;(5-methyl-2-propan-2-ylphenyl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S.K/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWDPFMSOKRHJG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13KO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.